(2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide
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Overview
Description
(2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a nitrohydrazinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Formation of the nitrohydrazinecarboximidamide moiety: This step involves the reaction of hydrazine derivatives with nitro compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or nitrophenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide: This compound is unique due to its specific combination of functional groups.
(2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide analogs: Compounds with similar structures but different substituents on the furan or nitrophenyl rings.
Uniqueness
The uniqueness of (2E)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H11ClN6O5 |
---|---|
Molecular Weight |
366.72 g/mol |
IUPAC Name |
1-[(E)-[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C13H11ClN6O5/c1-7-4-11(19(21)22)9(5-10(7)14)12-3-2-8(25-12)6-16-17-13(15)18-20(23)24/h2-6H,1H3,(H3,15,17,18)/b16-6+ |
InChI Key |
FUQYGOOJVDOUBY-OMCISZLKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/N/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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